Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C11H9BrN2O2S |
|---|---|
Molecular Weight |
313.17 g/mol |
IUPAC Name |
ethyl 2-(5-bromopyridin-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)9-6-17-10(14-9)7-3-8(12)5-13-4-7/h3-6H,2H2,1H3 |
InChI Key |
HCYRPCHGWHJWEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate
General Synthetic Strategy
The most common synthetic route to this compound involves the cyclization of a thioamide intermediate derived from 5-bromopyridine-3-carboxylic acid or its derivatives with ethyl 2-chloroacetoacetate or similar thiazole precursors. This reaction typically proceeds under basic conditions with heating to promote the formation of the thiazole ring.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. | 5-Bromopyridine-3-carboxylic acid + Thioamide | Formation of thioamide intermediate |
| 2. | Potassium carbonate (base), Dimethylformamide (solvent), Heat | Cyclization to form the thiazole ring |
| 3. | Work-up and purification | Isolation of this compound |
This method is widely used due to its straightforward approach and relatively good yields.
Specific Synthetic Examples and Variations
Reaction of 5-Bromopyridine-3-carboxylic Acid with Thioamide
- The reaction mixture consists of 5-bromopyridine-3-carboxylic acid and a suitable thioamide.
- A base such as potassium carbonate is added to deprotonate and activate the carboxylic acid.
- The solvent of choice is often dimethylformamide (DMF) due to its high boiling point and ability to dissolve polar reagents.
- The mixture is heated to facilitate cyclization, forming the thiazole ring and the ethyl ester group.
This method yields this compound with high purity and is suitable for laboratory-scale synthesis.
Alternative Cyclization Using Ethyl 2-Chloroacetoacetate
- Ethyl 2-chloroacetoacetate reacts with a pyridine-3-carbothioamide intermediate.
- Reflux in ethanol or DMF in the presence of a base such as cesium carbonate or potassium carbonate.
- This method is adapted from related thiazole syntheses and can be modified to incorporate bromine substituents on the pyridine ring.
This approach is supported by analogous syntheses of related thiazole derivatives and allows for structural diversification.
Industrial and Scale-Up Considerations
- Continuous flow reactors can be employed to scale up the synthesis of this compound, ensuring consistent reaction conditions and product quality.
- Catalysts and optimized reaction parameters such as temperature, solvent choice, and base concentration improve yield and reduce reaction time.
- Industrial processes often adapt the laboratory methods with modifications to solvent recycling and waste minimization.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3) | Facilitates deprotonation and ring closure |
| Solvent | Dimethylformamide (DMF), Ethanol (EtOH) | DMF preferred for solubility and thermal stability |
| Temperature | 65–120 °C | Heating promotes cyclization |
| Reaction Time | 3–24 hours | Monitored by TLC or HPLC for completion |
| Work-up | Aqueous quench, extraction with ethyl acetate, drying over Na2SO4 | Standard organic purification |
Optimization studies indicate that reaction temperature and base equivalents significantly influence yield and purity.
Analytical Data Supporting Preparation
The identity and purity of this compound are confirmed by:
- Infrared Spectroscopy (IR): Characteristic ester carbonyl stretch (~1710 cm^-1), thiazole ring vibrations.
- Nuclear Magnetic Resonance (NMR): Proton signals corresponding to ethyl ester group (quartet and triplet), aromatic protons on bromopyridine, and thiazole ring protons.
- Mass Spectrometry (MS): Molecular ion peak at m/z 313.17 consistent with molecular weight.
- Elemental Analysis: Matching calculated values for C, H, N, Br, O, and S content.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the pyridine ring’s 5-position undergoes nucleophilic substitution under controlled conditions:
-
Reagents/conditions: Amines (e.g., morpholine), thiols, or alkoxides in polar aprotic solvents (DMF, DMSO) with bases (K₂CO₃) at 80–120°C.
-
Products: Substituted pyridines (e.g., morpholine derivatives) with retained thiazole-ester functionality.
Example reaction:
| Reaction Parameter | Value |
|---|---|
| Yield | 72–85% |
| Reaction Time | 12–24 h |
Suzuki-Miyaura Coupling
The bromopyridinyl group participates in palladium-catalyzed cross-couplings:
-
Reagents/conditions: Arylboronic acids, Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and ethanol/water solvent at 80°C.
-
Products: Biaryl derivatives with extended π-conjugation.
Case Study:
Coupling with phenylboronic acid yielded a bipyridyl-thiazole hybrid, demonstrating potential for optoelectronic materials:
| Property | Value |
|---|---|
| Isolated Yield | 68% |
| Purity (HPLC) | >95% |
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives:
-
Acidic conditions: HCl (6M) in ethanol/water (1:1) at reflux .
-
Basic conditions: NaOH (2M) in THF/water at 60°C.
Outcomes:
-
Acidic hydrolysis produces the carboxylic acid in 85–90% yield .
-
Basic hydrolysis may lead to decarboxylation side products at elevated temperatures.
1,3-Dipolar Cycloaddition
The thiazole ring participates in cycloaddition reactions with dipolar species:
-
Reagents/conditions: Reaction with nitrile oxides or azides in toluene at 110°C .
-
Products: Bis-heterocyclic systems (e.g., pyrazole-thiazole hybrids).
Example:
Reaction with 5-amino-1-phenylpyrazole-4-carboxylate yielded a fused pyrazole-thiazole derivative via intermediate cyclo adduct formation :
Oxidation and Reduction
-
Oxidation: Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiazole’s sulfur to sulfoxide (60% yield).
-
Reduction: NaBH₄/CuI reduces the thiazole ring to dihydrothiazole, modifying electronic properties.
Antimicrobial Activity of Derivatives
Derivatives synthesized via these reactions show significant bioactivity:
| Derivative | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
|---|---|---|
| Pyrazole-thiazole | 32 | 16 |
| Biphenyl-thiazole | 64 | 32 |
Data adapted from in vitro studies .
This compound’s reactivity enables its use as a versatile scaffold in medicinal chemistry and materials science. Further studies should explore its applications in catalysis and targeted drug delivery.
Scientific Research Applications
Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound containing both a thiazole and a pyridine ring. While comprehensive data tables and case studies specifically focusing on the applications of this particular compound are not available in the provided search results, we can discuss the potential applications based on the properties and uses of similar compounds.
Potential Applications
Given its structure as a thiazole derivative with a brominated pyridine substituent, this compound may have applications in various fields:
- Pharmaceutical Chemistry: Thiazoles are a class of molecules that contribute to treatment drugs and are often seen in clinical trials . Many thiazole-containing compounds have demonstrated significant biological activities, including anticonvulsant and antitumor action . Pyridine derivatives have also been explored for various biological activities . Therefore, this compound could be a potential candidate for drug development.
- Agrochemicals: Heterocyclic compounds, including thiazoles and pyridines, are common in agrochemicals . The presence of bromine can also influence the compound's reactivity and biological activity, making it useful as a potential pesticide or herbicide.
- Material Science: Thiazole and pyridine derivatives are used in material science for creating polymers, dyes, and other functional materials . The combination of these heterocycles with an ester group could provide unique properties for new materials.
- Chemical Synthesis: As a brominated compound, this compound can serve as a building block in organic synthesis. The bromine atom can be used for further functionalization through various cross-coupling reactions and other chemical transformations.
Related Research
While specific case studies for this compound are not available, research on related compounds provides some insight:
- Thiazole-Pyridine Hybrids: Thiazole-pyridine hybrids have been screened for antitumor activity against cancer cell lines, with some showing better anti-breast cancer efficacy than standard drugs .
- Thiazole Derivatives: Thiazole derivatives have demonstrated anticonvulsant action .
- Pyridine Derivatives: Pyridine derivatives have been synthesized and tested for various biological activities, including anti-HIV-1 activity .
- Anti-diabetic properties: Chalcones, which can be related to thiazole and pyridine compounds, have exhibited therapeutic potential in managing diabetes .
Future Research Directions
Further research is needed to explore the specific applications of this compound. This could include:
- Biological Activity Screening: Testing the compound against a range of biological targets to identify potential therapeutic applications.
- Material Science Studies: Investigating its properties as a building block for new materials.
- Synthetic Chemistry: Exploring its use as a synthon for synthesizing more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s derivatives .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: Bromine at the pyridine 5-position (target compound) vs.
- Ester Group : Methyl esters (e.g., SY359341) may exhibit lower solubility compared to ethyl esters, impacting pharmacokinetics .
- Substituent Diversity: Aminoalkylamide derivatives (e.g., ) show enhanced antitumor activity, suggesting that functionalization of the thiazole 2-position is critical for biological efficacy.
Antitumor Activity
- Molecular docking studies suggest that bromine enhances hydrophobic interactions with target proteins .
- Ethyl 2-[3(diethylamino)propanamido]-thiazole-4-carboxylate: Exhibits IC₅₀ values <10 µM against leukemia cells, attributed to the aminoalkylamide side chain improving cellular uptake .
- Ethyl 2-(2-nitrobenzylidene)hydrazinyl-thiazole-4-carboxylate : Demonstrated antiproliferative activity via π–π stacking interactions confirmed by X-ray crystallography .
Physicochemical and ADMET Properties
Biological Activity
Ethyl 2-(5-bromopyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.
Structural Overview
This compound features a thiazole ring fused with a brominated pyridine moiety, which enhances its reactivity and biological profile. The presence of the ethyl ester group contributes to its solubility and bioavailability.
Target Enzymes and Pathways
The compound primarily targets UDP-N-acetylmuramate/L-alanine ligase , an enzyme crucial for bacterial cell wall synthesis. By inhibiting this enzyme, this compound disrupts the peptidoglycan biosynthesis pathway , leading to antibacterial effects.
Interaction with Biological Systems
The compound engages in protein-ligand interactions , affecting various biochemical pathways. It may also influence receptor activity within biological systems, contributing to its pharmacological effects.
Biological Activities
This compound has demonstrated several biological activities:
-
Antimicrobial Activity :
- Exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli.
- Effective against fungal strains, showcasing broad-spectrum antimicrobial potential.
- Anticancer Potential :
- Anticonvulsant Effects :
Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against common bacterial strains. The results indicated:
- Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL against E. coli and S. aureus, demonstrating effective inhibition at low concentrations .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Bacillus subtilis | 64 |
Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound exhibited IC50 values below 20 µM, indicating significant cytotoxicity. The compound's mechanism involves inducing apoptosis through mitochondrial pathways .
Q & A
Q. Advanced
- Catalyst Screening : Test Pd(III) or Cu(I) catalysts to enhance coupling efficiency, as seen in analogous thiazole syntheses .
- Temperature Control : Reactions at 60–80°C in anhydrous toluene improve kinetics while minimizing decomposition .
- Workflow Automation : Use flow chemistry for precise reagent addition, reducing variability in exothermic steps .
What spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
Q. Basic
Q. Advanced
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond angles and torsional strain. For example, dihedral angles between pyridine and thiazole rings are critical for electronic properties .
- Validation Tools : The CIF file from SHELXL refinement checks for R-factor discrepancies (<5%) and ADDSYM validation in PLATON .
How do researchers address contradictions between computational predictions and experimental spectral data?
Q. Advanced
- Cross-Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to identify steric/electronic mismatches .
- Dynamic NMR : Variable-temperature detects conformational exchange broadening, explaining discrepancies in peak splitting .
What methodologies assess the biological activity of this compound in kinase inhibition studies?
Q. Advanced
- In Vitro Kinase Assays : Use recombinant TNIK or OCT3/4 proteins with ATP-competitive ELISA kits. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
- Cell-Based Models : Treat HEK293 or cancer cell lines (e.g., 24-h exposure) and quantify gene expression (qPCR for Oct3/4) or apoptosis (Annexin V staining) .
How is regioselectivity achieved during functionalization of the thiazole ring?
Q. Advanced
- Directing Groups : Install transient protecting groups (e.g., tert-butyl esters) to steer bromination to the pyridine C5 position .
- Electrophilic Aromatic Substitution : Use Br₂/FeCl₃ in DCM at 0°C to minimize over-bromination .
What strategies mitigate degradation during long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
